AF488 amine

Photostability Fluorescence microscopy Immunofluorescence

Select AF488 amine for quantitative assays requiring sustained signal. Its quantum yield (0.92) and photostability surpass FITC, enabling reliable time-lapse imaging. Unlike DyLight 488, proven deeper tissue penetration (p=0.006) ensures detection of smaller foci in whole-mount IHC. Maintains fluorescence in acidic organelles (pH 4-10), eliminating FITC signal loss in endosomes/lysosomes. Optimal for multicolor flow cytometry with standard 488 nm lasers and FITC filters, ensuring seamless integration without workflow disruption.

Molecular Formula C33H43N5O10S2
Molecular Weight 733.9 g/mol
Cat. No. B12373632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 amine
Molecular FormulaC33H43N5O10S2
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O
InChIInChI=1S/C27H28N4O10S2.C6H15N/c28-11-3-1-2-4-12-31-26(32)14-5-6-15(18(13-14)27(33)34)21-16-7-9-19(29)24(42(35,36)37)22(16)41-23-17(21)8-10-20(30)25(23)43(38,39)40;1-4-7(5-2)6-3/h5-10,13,29H,1-4,11-12,28,30H2,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40);4-6H2,1-3H3
InChIKeyDEMRFAOFEHIAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF488 Amine: Technical Specifications and Procurement Baseline for Alexa Fluor 488 Amino-Reactive Dyes


AF488 amine is an amino-functionalized derivative of the Alexa Fluor 488 fluorophore, a sulfonated rhodamine-based green fluorescent dye with excitation/emission maxima at approximately 495/519 nm [1]. The amine (-NH₂) group enables covalent conjugation to electrophilic groups such as NHS esters, isothiocyanates, or carboxylates, forming stable amide or thiourea linkages [2]. AF488 amine exhibits a fluorescence quantum yield of 0.91–0.92 and an extinction coefficient of approximately 71,800–73,000 M⁻¹cm⁻¹, yielding high brightness suitable for fluorescence microscopy, flow cytometry, and immunofluorescence assays [3]. Its molecular formula is C₃₃H₄₃N₅O₁₀S₂ with a molecular weight of 733.87 g/mol, and it demonstrates good aqueous solubility due to multiple sulfonate groups [1].

Why AF488 Amine Cannot Be Casually Replaced by Other Green Fluorophores


Green-fluorescent amine-reactive dyes sharing the 488 nm excitation channel exhibit substantial variation in photostability, pH sensitivity, brightness, and imaging depth performance, precluding generic substitution without experimental validation. AF488 amine demonstrates quantitatively superior photostability relative to FITC in continuous illumination assays and enables significantly deeper tissue imaging than DyLight 488 in orthotopic tumor models [1][2]. While iFluor 488 offers a marginally higher extinction coefficient (75,000 vs. 73,000 M⁻¹cm⁻¹), AF488 amine maintains a higher quantum yield (0.92 vs. 0.90), resulting in comparable integrated brightness . Additionally, AF488 amine exhibits fluorescence stability across pH 4–10, whereas FITC fluorescence declines sharply below pH 7, making AF488 amine preferable for acidic subcellular compartments [1][3]. These differential performance characteristics directly impact experimental reproducibility and quantitative accuracy, underscoring the need for compound-specific selection rather than generic substitution.

AF488 Amine: Quantitative Differentiation Evidence Against Key Green Fluorophore Comparators


AF488 Amine vs. FITC: Superior Photostability Under Continuous Illumination

AF488 amine conjugates exhibit significantly greater photostability than FITC conjugates under continuous illumination. While both fluorophores possess similar spectral properties and quantum yields (0.92), AF488 demonstrates markedly slower photobleaching rates, enabling extended imaging durations without signal loss [1]. FITC is characterized by rapid photobleaching and pH-sensitive fluorescence, with intensity declining sharply below pH 7 [1]. In contrast, AF488 amine maintains stable fluorescence across pH 4–10, providing reliable signal in acidic cellular compartments such as endosomes and lysosomes .

Photostability Fluorescence microscopy Immunofluorescence

AF488 Amine vs. DyLight 488: Significantly Deeper Tissue Imaging in Orthotopic Tumor Models

In a direct head-to-head comparison using orthotopic pancreatic cancer models, AF488-conjugated antibodies enabled significantly deeper tumor imaging than DyLight 488 conjugates. The study quantified tumor depth detection and smallest detectable tumor size across multiple fluorophore pairs [1]. AF488 achieved significantly deeper imaging than DyLight 488 (p=0.006) and detected significantly smaller tumors than DyLight 488 (p=0.01) [1]. DyLight 550 detected significantly smaller tumors than AF488 (p<0.001), indicating that while AF488 outperforms its direct spectral analog DyLight 488, longer-wavelength dyes offer advantages for maximum penetration depth [1].

In vivo imaging Tissue penetration Tumor detection

AF488 Amine vs. iFluor 488: Comparable Brightness with Higher Quantum Yield

AF488 amine and iFluor 488 exhibit comparable integrated brightness values, with AF488 offering a slightly higher fluorescence quantum yield (0.92 vs. 0.90) and iFluor 488 offering a marginally higher extinction coefficient (75,000 vs. 73,000 M⁻¹cm⁻¹) . The product of extinction coefficient and quantum yield—a standard metric for relative brightness—is approximately 67,160 M⁻¹cm⁻¹ for AF488 and 67,500 M⁻¹cm⁻¹ for iFluor 488, representing a <1% difference . Both dyes share similar excitation/emission maxima and pH insensitivity (pH 4–10) .

Fluorescence brightness Quantum yield Extinction coefficient

AF488 Amine: Optimized Labeling Efficiency for Primary Amine Derivatization

AF488 amine derivatization of long-chain primary amines (C9–C18) using NHS-ester chemistry achieves efficient labeling with limits of detection (LOD) of 5–17 nM when analyzed by capillary electrophoresis with laser-induced fluorescence [1]. The derivatization reaction proceeds efficiently across multiple solvent systems including DMSO, ethanol, and DMF, with optimized conditions using 25 μM AF488 NHS-ester, 1 μM amine, and 12.5 μM DIEA in DMSO [1]. This labeling efficiency enables sensitive detection of trace amine analytes and supports quantitative analytical applications [1].

Bioconjugation Labeling efficiency Amine derivatization

AF488 Amine: Optimal Application Scenarios Based on Quantitative Evidence


Extended Time-Lapse Fluorescence Microscopy and Live-Cell Imaging

AF488 amine is the preferred choice for extended time-lapse microscopy and live-cell imaging where sustained fluorescence signal is critical. Its superior photostability compared to FITC enables prolonged image acquisition without significant photobleaching, and its pH-insensitive fluorescence (pH 4–10) ensures reliable signal in acidic organelles such as endosomes, lysosomes, and phagosomes [1]. Researchers performing overnight live-cell tracking or high-content screening should prioritize AF488 amine over FITC-based conjugates to maintain quantitative signal integrity across the entire imaging duration.

In Vivo and Ex Vivo Fluorescence Imaging Requiring Subsurface Target Detection

In applications requiring detection of fluorescent signals through tissue—such as whole-mount immunohistochemistry, ex vivo organ imaging, or superficial in vivo tumor visualization—AF488 amine offers measurable depth penetration advantages over DyLight 488. Direct head-to-head evidence demonstrates that AF488 enables significantly deeper imaging (p=0.006) and detection of smaller tumor foci (p=0.01) than DyLight 488 in orthotopic pancreatic cancer models [2]. Procurement of AF488 amine is indicated when imaging through several hundred micrometers of tissue is required within the 488 nm channel.

Multicolor Flow Cytometry Panels Requiring High-Resolution Green Channel Signal

AF488 amine is optimally suited for multicolor flow cytometry panels that demand bright, stable green fluorescence with minimal spillover. Its quantum yield of 0.92 and extinction coefficient of 73,000 M⁻¹cm⁻¹ produce robust signal intensity comparable to iFluor 488, while its photostability exceeds that of FITC and Cy2 in aqueous mounting media . AF488 amine conjugates are compatible with standard 488 nm laser lines and FITC filter sets, enabling seamless integration into existing flow cytometry workflows without instrument reconfiguration.

Quantitative Amine Detection and Analytical Derivatization Assays

AF488 amine serves as an analytical derivatization reagent for detecting and quantifying trace levels of primary amines using capillary electrophoresis with laser-induced fluorescence. The established protocol achieves limits of detection of 5–17 nM for long-chain amines (C9–C18), with efficient labeling across DMSO, ethanol, and DMF solvent systems [3]. This application is particularly relevant for quality control of amine-containing pharmaceuticals, metabolomics analysis, and environmental monitoring of amine-based contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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